molecular formula C8H11NOS B1286738 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde CAS No. 893745-77-2

4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde

Cat. No.: B1286738
CAS No.: 893745-77-2
M. Wt: 169.25 g/mol
InChI Key: YTFYNRSMSLXOQO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a dimethylaminomethyl group at the 4-position and a formyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, materials science, and synthetic intermediates. The dimethylamino group enhances electron-donating capabilities, influencing reactivity in nucleophilic additions and coordination chemistry, while the aldehyde group serves as a versatile functional group for further derivatization .

Properties

IUPAC Name

4-[(dimethylamino)methyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9(2)4-7-3-8(5-10)11-6-7/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYNRSMSLXOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602365
Record name 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893745-77-2
Record name 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers. The aldehyde group can form Schiff bases with amines, which can further undergo various transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-carbaldehyde Derivatives

(a) 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
  • Structure: Differs by a 4-methoxyphenyl substituent at the 5-position instead of the dimethylaminomethyl group at the 4-position.
  • Applications: Used in organic electronics and as a precursor for fluorescent dyes. The methoxy group provides electron-donating effects but lacks the basicity of the dimethylamino group, reducing its utility in pH-sensitive applications.
  • Reactivity: The aldehyde group undergoes similar reactions (e.g., condensations), but the absence of a dimethylamino moiety limits its ability to form stable coordination complexes .
(b) 5-[Bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde
  • Structure: Features a bis(4-ethoxyphenyl)amino group at the 5-position.
  • Crystal Properties: Exhibits extended hydrogen-bonded supramolecular chains due to the planar amino and aldehyde groups, enhancing solid-state photophysical properties. This contrasts with the dimethylaminomethyl-substituted analog, which favors compact molecular packing .

Dimethylamino-Substituted Aromatic Aldehydes

(a) 4-(Dimethylamino)benzaldehyde
  • Structure: A benzene ring with dimethylamino and aldehyde groups at para positions.
  • Reactivity in Polymer Chemistry: Demonstrates higher photochemical reactivity compared to thiophene-based analogs. Ethyl 4-(dimethylamino)benzoate (a derivative) shows superior degree of conversion (DC = 85%) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DC = 72%), attributed to enhanced electron donation from the aromatic system .
(b) Pyrrole-2-carbaldehyde 3-(Dimethylamino)benzoylhydrazone
  • Biological Activity: In vitro studies show significant spasmolytic effects on ileal contractions (amplitude reduction by 40–60%), outperforming non-hydrazone derivatives.

Electronic and Steric Effects

  • Electronic Properties: The dimethylaminomethyl group in 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde increases electron density at the aldehyde group, accelerating nucleophilic additions (e.g., hydrazone formation) compared to unsubstituted thiophene-2-carbaldehyde.
  • Steric Considerations: Substituents at the 4-position of thiophene (e.g., methoxyphenyl vs. dimethylaminomethyl) influence steric hindrance. Bulkier groups reduce reaction rates in aldehyde-mediated couplings, as seen in slower Schiff base formation for 5-(4-methoxyphenyl)thiophene-2-carbaldehyde compared to the dimethylaminomethyl analog .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Key Application Reactivity (Relative to Target Compound) Biological Activity (In Vitro)
This compound C₈H₁₁NOS Coordination chemistry, drug design High (electron-rich aldehyde) Under investigation
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde C₁₂H₁₀O₂S Organic electronics Moderate (steric hindrance) Not reported
4-(Dimethylamino)benzaldehyde C₉H₁₁NO Polymer initiators Very high (aromatic conjugation) Not applicable
Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone C₁₄H₁₆N₄O Spasmolytic agents N/A 40–60% amplitude reduction in ileum

Table 2: Reactivity in Resin Cements (Degree of Conversion, DC)

Amine Co-initiator DC (%) Without DPI DC (%) With DPI
Ethyl 4-(dimethylamino)benzoate 85 ± 3 88 ± 2
2-(Dimethylamino)ethyl methacrylate 72 ± 4 80 ± 3

DPI = Diphenyliodonium hexafluorophosphate; data from

Biological Activity

4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dimethylamino group and an aldehyde functional group, which are crucial for its biological activity. The structural formula can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.
  • Gene Expression Modulation: It may influence transcription factors, leading to changes in gene expression that affect cell growth and differentiation.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Biological Activities

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below.

PathogenMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus32
Pseudomonas aeruginosa64

Antioxidant Activity

The compound has shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. It was observed to scavenge free radicals effectively in laboratory assays.

Anti-inflammatory Properties

Studies indicate that this compound can reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects : A study conducted on various thiophene derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications in the thiophene ring enhanced potency .
  • In Vivo Studies : Animal model experiments have shown that the compound exhibits dose-dependent effects. Lower doses resulted in beneficial outcomes such as reduced inflammation, while higher doses raised concerns regarding toxicity .
  • Cellular Mechanisms : Research has focused on how this compound influences cellular signaling pathways. It was found to modulate pathways related to apoptosis and cell proliferation, indicating potential applications in cancer therapy .

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